molecular formula C11H11N3O4S B15301128 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid

3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15301128
M. Wt: 281.29 g/mol
InChI Key: SLVBJFFULBFQKT-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both a pyrazole ring and a methanesulfonamide group in its structure makes it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methanesulfonamidobenzaldehyde and hydrazine hydrate.

    Formation of Pyrazole Ring: The 4-methanesulfonamidobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group at the 1-position.

    2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A pyridazinone derivative with similar pharmacological properties.

Uniqueness

3-(4-Methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methanesulfonamide and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-[4-(methanesulfonamido)phenyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)14-8-4-2-7(3-5-8)10-9(11(15)16)6-12-13-10/h2-6,14H,1H3,(H,12,13)(H,15,16)

InChI Key

SLVBJFFULBFQKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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